molecular formula C7H14N2 B173645 8-Azabicyclo[3.2.1]octan-3-amine CAS No. 196614-15-0

8-Azabicyclo[3.2.1]octan-3-amine

Cat. No.: B173645
CAS No.: 196614-15-0
M. Wt: 126.2 g/mol
InChI Key: ZERCTXGMBRAWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azabicyclo[3.2.1]octan-3-amine (PubChem CID: 408394) is a chemical compound featuring the core 8-azabicyclo[3.2.1]octane scaffold, which is the central structural framework of the tropane alkaloid family . This versatile amine is a critical synthetic intermediate and building block in organic and medicinal chemistry, enabling access to a wide array of biologically active molecules. In research, this scaffold is of significant interest for its application in neuroscience and the development of central nervous system (CNS) active compounds. Derivatives of the 8-azabicyclo[3.2.1]octane structure are extensively investigated as monoamine reuptake inhibitors, targeting key neurotransmitter systems including dopamine, serotonin, and norepinephrine . For instance, compounds based on this scaffold, such as WIN 35,428, are potent inhibitors of the dopamine transporter (DAT), and research into their structure-activity relationships (SAR) is crucial for understanding the mechanisms of psychostimulants and for the development of potential pharmacotherapies for cocaine abuse . The nature of the substituent at the 3-position of the bicyclic system is a major determinant of potency and selectivity at monoamine transporters, allowing researchers to tailor compounds for specific targets . Furthermore, this scaffold has also been explored in the development of other therapeutic agents, such as Neurokinin 1 (NK1) receptor antagonists . The compound is for research use only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified laboratory personnel in accordance with all applicable safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERCTXGMBRAWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octan-3-amine derivatives are heavily influenced by substituents. Below is a detailed comparison:

8-Substituted Derivatives

Compound Name Substituents Key Properties/Biological Activity Source
8-Benzyl-8-azabicyclo[...]-3-amine Benzyl group at N8 - Anti-prion and neuroprotective activity .
- Enhanced lipophilicity (logP ~2.5 estimated).
8-Methyl-8-azabicyclo[...]-3-amine dihydrochloride Methyl at N8, dihydrochloride salt - Improved aqueous solubility due to salt formation.
- Marketed as a research chemical (CAS 646477-45-4) .
8-(2-Dimethylaminoethyl) derivatives Dimethylaminoethyl at N8 - Tested as acetylcholinesterase inhibitors .
- Tertiary amine enhances CNS penetration.

C3-Modified Derivatives

Compound Name Substituents Key Properties/Biological Activity Source
N-Propyl-8-methyl-exo derivative Propyl at C3, methyl at N8 - Higher lipophilicity (logP = 1.61) .
- Potential insecticidal activity .
Para-chlorobenzamide derivatives Chlorobenzamide at C3 - Nicotinic receptor agonists .
- Discontinued due to hERG channel toxicity (cardiac risks).
N-(Bis(4-fluorophenyl)methyl) derivatives Arylalkyl groups at C3 - Structural analogs with anti-cholinesterase activity .

C6-Modified Derivatives

Compound Name Substituents Key Properties/Biological Activity Source
C6-Acidic substituent derivatives Sulfonic or carboxylic acid at C6 - High-affinity hNK1 antagonists .
- Reduced hERG binding (improved cardiac safety).

Structural and Pharmacokinetic Insights

  • Lipophilicity : Substituents like benzyl (logP ~2.5) or methyl (logP ~1.6) increase lipophilicity, enhancing blood-brain barrier penetration .
  • Solubility : Salt forms (e.g., dihydrochloride) improve water solubility, critical for formulation .
  • Selectivity: Acidic groups at C6 reduce off-target hERG binding by 10-fold compared to non-acidic analogs .

Preparation Methods

Classical Synthetic Routes from Tropinone Derivatives

The synthesis of 8-azabicyclo[3.2.1]octan-3-amine often begins with tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), a commercially available precursor. A patented method involves reductive amination using magnesium in methanol under controlled conditions . For example, reducing 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with magnesium methoxide at 0°C followed by warming to ambient temperature yields the amine product in 72% yield . This method leverages the formation of a Schiff base intermediate, which is subsequently reduced in situ.

Alternative routes utilize sodium cyanide and hydrochloric acid to introduce the amine group via cyanohydrin intermediates. In one protocol, tropinone derivatives are treated with sodium cyanide in butyl acetate, followed by acid hydrolysis to yield 3-cyano-3-hydroxy intermediates. Subsequent reduction with lithium aluminum hydride or catalytic hydrogenation affords the target amine .

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a high-yield method for synthesizing this compound. A palladium-catalyzed process under hydrogen pressure (1–3 atm) reduces nitrile or imine precursors to the amine. For instance, hydrogenating 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene over a palladium catalyst in methanol achieves a 35% yield . This method is advantageous for scalability but requires careful control of reaction parameters to avoid over-reduction.

Borohydride-Mediated Reductions

Sodium and lithium borohydrides are widely used for selective amine synthesis. In a representative procedure, tropinone derivatives are treated with sodium borohydride in methanol at 0°C, followed by gradual warming to room temperature. The reaction typically completes within 24 hours, yielding this compound with >90% purity after crystallization . Pyridine is often added as a stabilizing agent to prevent side reactions .

Stereoselective Synthesis

Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is critical for pharmaceutical applications. A desymmetrization approach starting from achiral tropinone derivatives uses chiral auxiliaries or catalysts to induce asymmetry. For example, employing a cinchona alkaloid catalyst in a cyanohydrin reaction achieves enantiomeric excess (ee) values >85% . Subsequent hydrolysis and reduction steps preserve stereochemistry, yielding optically pure amine products .

Industrial-Scale Production Methods

Industrial processes optimize for cost and efficiency. A large-scale synthesis involves continuous-flow hydrogenation of nitrile precursors using Raney nickel catalysts. Reaction conditions (e.g., 80°C, 50 bar H₂) are tuned to maximize throughput, with yields exceeding 65% after distillation . Purification via acid-base extraction ensures compliance with pharmaceutical-grade standards .

Comparative Analysis of Methods

The table below summarizes key preparation methods, reaction conditions, and yields:

Method Reagents/Conditions Yield Purity Reference
Reductive AminationMg, MeOH, 0°C → ambient72%>90%
Catalytic HydrogenationPd/C, H₂ (1–3 atm), MeOH35%85%
Borohydride ReductionNaBH₄, pyridine, MeOH, 24h68%>95%
Stereoselective SynthesisCinchona catalyst, KCN, HCl60%90% (ee)

Challenges and Optimization Strategies

Common challenges include low yields in catalytic hydrogenation due to side reactions and the need for chiral resolution in stereoselective routes. Optimizing solvent systems (e.g., switching from methanol to ethanol) improves borohydride stability, while microwave-assisted synthesis reduces reaction times by 50% . Future research directions include biocatalytic methods using amine dehydrogenases for greener production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.